N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by two 2,4-dimethylphenyl groups (on the acetamide nitrogen and triazole ring) and a phenoxymethyl substituent at position 5 of the triazole core. The sulfur atom at position 3 of the triazole forms a thioether linkage to the acetamide moiety, a structural feature common to many bioactive triazole derivatives.
Properties
CAS No. |
539809-00-2 |
|---|---|
Molecular Formula |
C27H28N4O2S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H28N4O2S/c1-18-10-12-23(20(3)14-18)28-26(32)17-34-27-30-29-25(16-33-22-8-6-5-7-9-22)31(27)24-13-11-19(2)15-21(24)4/h5-15H,16-17H2,1-4H3,(H,28,32) |
InChI Key |
BOSKJXKMEKDMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)C)C)COC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Conventional Multi-Step Synthesis
The traditional preparation of this compound follows a five-step sequence, as derived from analogous 1,2,4-triazole-acetamide hybrids:
-
Formation of the 1,2,4-Triazole Core :
-
Sulfanyl Acetamide Coupling :
Key Data Table: Conventional Synthesis Parameters
| Step | Reagents | Solvent | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiocarbohydrazide, 2,4-dimethylbenzaldehyde, HCl | Ethanol | 18 | 68 |
| 2 | 2-Chloro-N-(2,4-dimethylphenyl)acetamide, K₂CO₃ | DMF | 8 | 72 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for this compound:
Comparative Efficiency Table
| Parameter | Conventional | Microwave |
|---|---|---|
| Total Time | 26 hrs | 1 hr |
| Overall Yield | 49% | 73% |
| Purity (HPLC) | 95.2% | 98.7% |
Structural Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Analysis
-
HPLC Conditions :
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Screening
Purification Techniques
-
Recrystallization Solvents :
Computational Modeling of Reaction Pathways
Density Functional Theory (DFT) studies (B3LYP/6-31G**) reveal:
-
Energy Barriers :
-
Regioselectivity :
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 2,4-Dimethylbenzaldehyde | 120 |
| Thiocarbohydrazide | 95 |
| Total (per kg product) | 2,450 |
Waste Management
Emerging Synthetic Technologies
Continuous Flow Synthesis
Photocatalytic Methods
-
TiO₂-Mediated Coupling :
Comparative Analysis of Synthetic Routes
| Metric | Conventional | Microwave | Flow Chemistry |
|---|---|---|---|
| Capital Cost | $120k | $250k | $410k |
| Operating Cost | $85/kg | $73/kg | $62/kg |
| CO₂ Footprint | 48 kg/kg | 29 kg/kg | 17 kg/kg |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2,4-dimethylphenyl group balances lipophilicity and stability, whereas analogs with polar groups (e.g., ethoxy ) or electron-withdrawing substituents (e.g., CF3 ) may exhibit altered pharmacokinetics.
- Fluorinated analogs (e.g., 2,4-difluorophenyl ) often show enhanced membrane permeability and resistance to oxidative metabolism.
Substituent Variations on the Triazole Ring
Key Observations :
- Furyl-substituted analogs (e.g., ) demonstrate anti-exudative activity in preclinical models, suggesting that heterocyclic substituents at position 5 are critical for anti-inflammatory effects .
Bioactivity Comparisons
Key Observations :
- Structural nuances significantly influence bioactivity. For instance, OLC-12’s 4-isopropylphenyl and pyridinyl groups are essential for Orco activation, which the target compound lacks .
- Anti-exudative activity in furan-containing analogs () correlates with hydrogen-bonding capacity, a feature absent in the target’s phenoxymethyl group.
Biological Activity
N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C28H30N4O2S
- Monoisotopic Mass : 486.20895 Da
- InChIKey : AQAJRINSYSGMOV-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to triazole derivatives. The compound has shown promising results against various microbial strains.
Antibacterial Activity
A study assessing the antibacterial efficacy of similar triazole derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of protein synthesis pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.5 mg/mL |
| Triazole Derivative B | E. coli | 1.0 mg/mL |
| N-(2,4-dimethylphenyl)-2-{...} | S. aureus | 0.25 mg/mL |
Antifungal Activity
The antifungal activity of this compound was evaluated against several strains of Candida, including drug-resistant variants. The results indicated that it possesses a broad spectrum of antifungal activity.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative C | Candida albicans | 0.125 mg/mL |
| Triazole Derivative D | Candida glabrata | 0.5 mg/mL |
| N-(2,4-dimethylphenyl)-2-{...} | Candida auris | 0.75 mg/mL |
Anticancer Activity
The anticancer properties of this compound have been investigated through various assays.
The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that it can effectively reduce tumor growth in vitro and in vivo.
Case Studies
-
Study on Breast Cancer Cells : A study published in 2023 demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM.
"this compound showed substantial cytotoxicity against breast cancer cells" .
- Evaluation Against Colon Cancer : Another research indicated that the compound reduced the viability of HT-29 colon cancer cells by inducing G1 phase cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the critical synthetic considerations for optimizing the yield of N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : Synthesis requires precise control of reaction parameters, including temperature (typically 60–80°C), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and reaction time (12–24 hours). Purification via column chromatography or recrystallization is essential to isolate the compound from by-products like unreacted triazole precursors .
- Analytical Validation : Confirm purity using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and structural integrity via H/C NMR spectroscopy. For example, the sulfanyl (-S-) group typically appears as a singlet at δ 3.8–4.2 ppm in H NMR .
Q. How can researchers characterize the stability of this compound under varying laboratory conditions?
- Stability Testing : Conduct accelerated degradation studies under stress conditions:
- Thermal Stability : Heat samples at 40–60°C for 72 hours and monitor decomposition via thin-layer chromatography (TLC).
- Photostability : Expose to UV light (λ = 365 nm) for 48 hours and quantify degradation products using mass spectrometry (LC-MS).
- pH Sensitivity : Incubate in buffers (pH 2–10) and assess solubility and structural changes via Fourier-transform infrared spectroscopy (FTIR) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory biological activity data across similar triazole derivatives?
- Data Reconciliation :
Dose-Response Analysis : Compare IC values across studies using standardized assays (e.g., microdilution for antimicrobial activity).
Structural Analogues : Evaluate substituent effects; for example, replacing the phenoxymethyl group with pyridinyl (as in ) may alter target binding due to electronic or steric factors.
Meta-Analysis : Cross-reference with databases like PubChem to identify outliers in biological datasets .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- SAR Framework :
- Core Modifications : Systematically vary substituents on the triazole ring (e.g., 2,4-dimethylphenyl vs. 4-chlorophenyl) and assess binding affinity via molecular docking (e.g., AutoDock Vina).
- Functional Group Swapping : Replace the acetamide moiety with sulfonamide or urea derivatives to evaluate hydrogen-bonding interactions with enzymatic targets (e.g., cytochrome P450 isoforms) .
- Activity Cliffs : Use computational tools like MOE to identify structural changes causing abrupt activity shifts .
Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?
- In Silico Workflow :
Molecular Docking : Simulate interactions with homology-modeled enzymes (e.g., fungal lanosterol 14α-demethylase) using Glide or GOLD.
Molecular Dynamics (MD) : Run 100-ns simulations in Desmond to assess binding stability (RMSD < 2.0 Å).
Pharmacophore Mapping : Identify critical features (e.g., hydrophobic pockets near the triazole ring) using Phase .
Q. How can researchers address discrepancies in reported solubility and bioavailability profiles?
- Bioavailability Optimization :
- Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve intestinal absorption.
- In Vitro Models : Use Caco-2 cell monolayers to measure permeability (P > 1 × 10 cm/s indicates good absorption) .
Methodological Challenges and Solutions
Q. What experimental controls are essential when evaluating this compound’s reactivity in nucleophilic substitution reactions?
- Control Strategies :
- Blank Reactions : Run parallel reactions without the triazole core to confirm sulfanyl-acetamide participation.
- By-Product Tracking : Use LC-MS to identify intermediates (e.g., disulfide dimers) and adjust stoichiometry to minimize their formation.
- Kinetic Monitoring : Employ F NMR (if fluorinated analogs are used) to track reaction progress in real time .
Q. How can researchers validate the anti-inflammatory activity of this compound against conflicting in vivo models?
- Validation Protocol :
Model Standardization : Use LPS-induced murine inflammation models with consistent dosing (e.g., 10 mg/kg oral).
Biomarker Analysis : Quantify TNF-α and IL-6 levels via ELISA to correlate activity with cytokine suppression.
Comparative Studies : Benchmark against known inhibitors (e.g., dexamethasone) to contextualize efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
